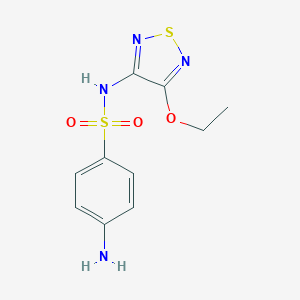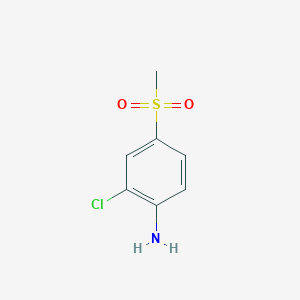
Methyl 2-pyridinyldithiocarbamate
Vue d'ensemble
Description
“Methyl 2-pyridinyldithiocarbamate” is a chemical compound with the linear formula C7H8N2S2 . It is used in various applications and is part of a group of chemicals known as dithiocarbamates .
Synthesis Analysis
Dithiocarbamates, including “this compound”, are synthesized from the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis of dithiocarbamates has been the subject of extensive research, and this paper reviews the challenges experienced during the synthesis of dithiocarbamate and mechanisms to overcome them .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string S=C(SC)NC1=CC=CC=N1 . This indicates that the molecule consists of a sulfur atom double-bonded to a carbon atom, which is single-bonded to a sulfur atom and a methyl group. The nitrogen atom in the pyridine ring is connected to the carbon atom of the dithiocarbamate group .
Applications De Recherche Scientifique
Antagonistic Effects in Pharmacology : Pyridinolcarbamate, a compound related to Methyl 2-pyridinyldithiocarbamate, exhibits competitive antagonistic effects against venous constriction induced by certain kinins. It has shown anti-inflammatory effects in laboratory models and has been tested for antianginal, antithrombotic, and antiatherosclerotic effects in clinical trials (Shimamoto et al., 1966).
Organocatalysis in Asymmetric Synthesis : this compound derivatives have been utilized as organocatalysts in asymmetric synthesis, demonstrating high yields and stereoselectivity, which is crucial in the development of pharmaceuticals (Kaur et al., 2018).
Neuropharmacology : In neuropharmacology, certain derivatives of this compound have been studied for their potential as selective metabotropic glutamate receptor antagonists, which could be relevant for treating neurological disorders (Cosford et al., 2003).
Anthelmintic Properties : this compound and its derivatives have demonstrated effectiveness as anthelmintics, showing potential for treating parasitic worm infections in various animals (Bochis et al., 1978).
Cognition-Enhancing Properties : Studies on derivatives of this compound have shown positive effects in models of cognitive enhancement, which could have implications for the treatment of cognitive disorders (Lin et al., 1997).
Amplification of Toxicity in Pesticide Poisoning : Research has indicated that compounds related to this compound can amplify the toxicity of certain pesticides, which is important for understanding the treatment of pesticide poisoning (Lieske et al., 1992).
Antimicrobial Activity : Some complexes of this compound have shown antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Shaabani et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl N-pyridin-2-ylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNNBNRPKLNWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418637 | |
| Record name | Methyl 2-pyridinyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13037-46-2 | |
| Record name | Methyl 2-pyridinyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















